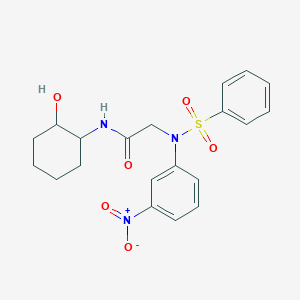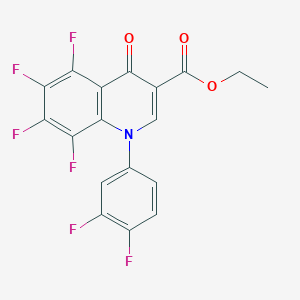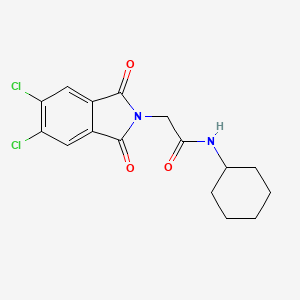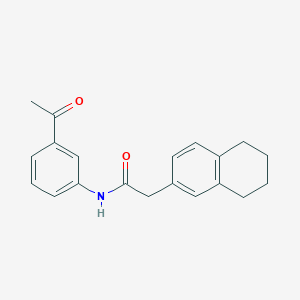
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as HNG-156, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HNG-156 belongs to the class of compounds known as glycine transporter inhibitors (GlyTIs), which have been studied for their potential in treating various neurological disorders.
Wirkmechanismus
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of the glycine transporter, GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the availability of glycine for neurotransmission. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances NMDA receptor function. NMDA receptors are involved in several physiological processes, including learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, including memory and learning. The compound has also been shown to have antidepressant and antipsychotic effects, which may be due to its ability to modulate NMDA receptor function. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for GlyT1. This allows researchers to study the effects of GlyT1 inhibition on various physiological processes without the confounding effects of other neurotransmitters. However, one limitation of using this compound is its relatively low potency compared to other GlyTIs. This may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of the compound in treating cognitive impairment associated with aging and neurodegenerative diseases. Another area of interest is the use of this compound as an adjunct therapy in the treatment of schizophrenia and depression. Further studies are needed to fully understand the pharmacological effects of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2-bromo-1-cyclohexanol with 3-nitrobenzene-1-sulfonyl chloride to form the intermediate compound 2-(3-nitrophenyl)-2-(phenylsulfonyl)cyclohexanol. This intermediate is then reacted with glycine methyl ester to form this compound. The synthesis of this compound has been optimized by several research groups, resulting in high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential in treating various neurological disorders, including schizophrenia, depression, and cognitive impairment. The compound acts as a GlyTI, which inhibits the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in several physiological processes, including synaptic plasticity, learning, and memory. By inhibiting glycine reuptake, this compound increases the availability of glycine in the brain, which has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c24-19-12-5-4-11-18(19)21-20(25)14-22(15-7-6-8-16(13-15)23(26)27)30(28,29)17-9-2-1-3-10-17/h1-3,6-10,13,18-19,24H,4-5,11-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNPDAPYZRGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)


![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)

![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)
![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)

![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)
